3-(4-bromo-2-methylphenyl)oxetan-3-amine hydrochloride
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Overview
Description
3-(4-bromo-2-methylphenyl)oxetan-3-amine hydrochloride is a chemical compound with intriguing properties that make it valuable for various scientific research applications. It is characterized by the presence of a bromine atom, a methyl group, and an oxetane ring, which contribute to its unique chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-methylphenyl)oxetan-3-amine hydrochloride typically involves the reaction of 4-bromo-2-methylphenylamine with an oxetane derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the oxetane ring. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-methylphenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
3-(4-bromo-2-methylphenyl)oxetan-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-methylphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and oxetane ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-2-methylphenyl)oxetan-3-amine hydrochloride
- 3-(4-fluoro-2-methylphenyl)oxetan-3-amine hydrochloride
- 3-(4-iodo-2-methylphenyl)oxetan-3-amine hydrochloride
Uniqueness
Compared to similar compounds, 3-(4-bromo-2-methylphenyl)oxetan-3-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties.
Properties
CAS No. |
2624142-42-1 |
---|---|
Molecular Formula |
C10H13BrClNO |
Molecular Weight |
278.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.